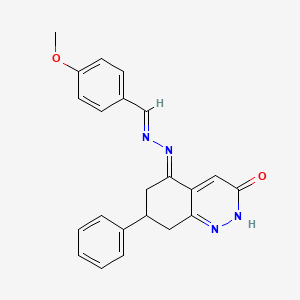
N-(3,5-dimethylphenyl)-2-(2-fluorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-2-(2-fluorophenoxy)acetamide, also known as DFN-15, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of N-phenylacetamide derivatives, which are known for their analgesic and anti-inflammatory properties.
作用機序
The exact mechanism of action of N-(3,5-dimethylphenyl)-2-(2-fluorophenoxy)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in pain and inflammation. This compound may also act on other targets in the pain pathway, such as the ion channels involved in pain signaling.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases. This compound has been found to be well-tolerated in animal studies, with no significant side effects observed.
実験室実験の利点と制限
N-(3,5-dimethylphenyl)-2-(2-fluorophenoxy)acetamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it an interesting target for research. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, which makes it a promising candidate for further investigation. However, there are also limitations to using this compound in lab experiments. The synthesis of this compound is a complex process that requires careful attention to the reaction conditions and purity of the reagents. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
将来の方向性
There are several future directions for research on N-(3,5-dimethylphenyl)-2-(2-fluorophenoxy)acetamide. One area of interest is the potential use of this compound in the treatment of neuropathic pain, cancer pain, and other chronic pain conditions. Further studies are needed to fully understand the mechanism of action and potential side effects of this compound. In addition, studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in humans. Finally, further research is needed to investigate the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
合成法
N-(3,5-dimethylphenyl)-2-(2-fluorophenoxy)acetamide can be synthesized using a multi-step process that involves the reaction of 3,5-dimethylphenylamine with 2-fluorophenol in the presence of a catalyst to form the intermediate product. This intermediate is then treated with acetic anhydride to form the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to the reaction conditions and purity of the reagents.
科学的研究の応用
N-(3,5-dimethylphenyl)-2-(2-fluorophenoxy)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. This compound has also been investigated for its potential use in the treatment of neuropathic pain, cancer pain, and other chronic pain conditions. In addition, this compound has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-11-7-12(2)9-13(8-11)18-16(19)10-20-15-6-4-3-5-14(15)17/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUNOJLAJOIYPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-chloro-6-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5837247.png)

![N-[2-(acetylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5837259.png)


![N'-[2-(allyloxy)benzylidene]-2-(4-bromophenyl)-2-hydroxyacetohydrazide](/img/structure/B5837302.png)
![N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B5837307.png)
![2-[(2,4-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5837309.png)
![3-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5837315.png)
![N'-[(5-methyl-2-furyl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5837322.png)


![2-methoxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5837345.png)